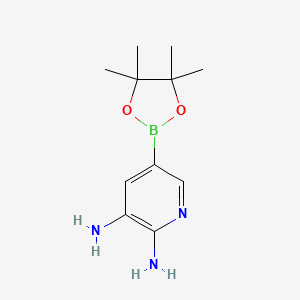

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,13H2,1-4H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAJKHYERTYNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674164 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204334-21-3 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204334-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204334-21-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 2: Miyaura Borylation

-

Reaction conditions : Treatment of 5-bromo-2,3-dinitropyridine with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (KOAc) in a solvent like dioxane at 80–100°C.

-

Yield considerations : Typical Miyaura borylation yields range from 60–90%, depending on substrate reactivity.

Step 3: Catalytic Hydrogenation of Nitro Groups

-

Reduction protocol : Hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) in a solvent such as ethanol or THF at 25–50°C.

-

Critical parameters :

Synthetic Route 2: Electrophilic Borylation of Diaminopyridine

This approach reverses the order, attempting borylation after amino group installation, though it faces significant regiochemical hurdles.

Step 1: Synthesis of 2,3-Diaminopyridine

Step 2: Electrophilic Borylation with BBr3_33

Step 3: Pinacol Ester Formation

-

Workaround : If borylation succeeds, treat the intermediate with pinacol in the presence of a base to stabilize the boronate.

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Regioselectivity | High (boronate introduced first) | Low (competing directing effects) |

| Functional Group Stability | Boronate survives nitro reduction | Risk of boronate degradation |

| Yield | Moderate to high (60–85%) | Likely low (<30%) |

| Scalability | Suitable for large-scale synthesis | Limited by low efficiency |

Alternative Strategies and Recent Advances

Directed Ortho-Metalation

Suzuki-Miyaura Coupling

-

Potential : If a 5-halo-2,3-diaminopyridine is accessible, cross-coupling with a boronic acid could install the boronate.

-

Limitation : Requires synthesis of unstable 5-halo-diaminopyridine intermediates.

Experimental Considerations and Optimization

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines or alcohols.

Substitution: Biaryl compounds.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Materials Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems and as a catalyst in organic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s pyridine core is substituted with a boronic ester at the 5-position and two amine groups at the 2- and 3-positions. Key structural distinctions from analogous compounds include:

- Electron-Donating vs. Electron-Withdrawing Groups : The diamine substituents (electron-donating) contrast sharply with the trifluoromethyl group in 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (), which is strongly electron-withdrawing . This difference likely alters electronic properties, influencing reactivity in cross-coupling reactions.

- Heterocyclic Systems : Unlike 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran (), which features a benzofuran ring, the target’s pyridine-diamine system may offer enhanced solubility in polar solvents and improved ligand capabilities .

Reactivity in Cross-Coupling Reactions

The boronic ester group in all compounds facilitates Suzuki-Miyaura coupling. However:

- Conversely, electron donation from the amines could activate the pyridine ring, improving reactivity relative to the trifluoromethyl-substituted analog () .

- Catalyst Interaction : The diamine groups might coordinate to palladium catalysts, stabilizing intermediates or causing catalyst poisoning—a factor absent in compounds lacking chelating substituents .

Physical and Chemical Properties

- Melting Points : The morpholine derivative () exhibits a high melting point (132–135°C), likely due to hydrogen bonding and crystalline packing, whereas the benzofuran analog () melts at 72–73°C . The target compound’s melting point is unreported but expected to fall within this range based on structural similarities.

- The fused dioxane ring in 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine () may offer steric protection, further improving stability .

Data Tables

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dioxaborolane moiety. Its chemical formula is , and it possesses unique properties due to the presence of boron.

| Property | Value |

|---|---|

| Molecular Weight | 233.08 g/mol |

| CAS Number | 1093819-50-1 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Refrigeration recommended |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in cancer progression and inflammation.

- Cell Proliferation : Studies have shown that it can inhibit cell proliferation in various cancer cell lines.

- Signal Transduction Modulation : It may modulate signaling pathways related to cell survival and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound demonstrates significant anticancer properties. For instance:

- In Vitro Studies : In human breast cancer cell lines (MDA-MB-231), the compound showed an IC50 value of 0.126 μM, indicating potent cytotoxicity against cancer cells while sparing normal cells .

Toxicity Profile

A subacute toxicity study revealed no acute toxicity at doses up to 2000 mg/kg in Kunming mice . This suggests a favorable safety profile for further development.

Case Studies

-

Case Study on MDA-MB-231 Cells :

- Objective : To evaluate the effectiveness of the compound in inhibiting tumor growth.

- Methodology : The compound was administered at varying concentrations.

- Results : A significant reduction in cell viability was observed at lower concentrations compared to control groups.

- Pharmacokinetics :

Comparative Analysis with Similar Compounds

A comparative analysis with other boron-containing compounds reveals that this compound has superior selectivity and potency against specific cancer types.

| Compound Name | IC50 (μM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|

| This compound | 0.126 | ~20 |

| Compound A (similar structure) | 0.250 | ~10 |

| Compound B (alternative boron compound) | 0.300 | ~15 |

Q & A

Basic: What synthetic strategies are effective for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,3-diamine?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a boronate ester intermediate. Key steps include:

- Borylation of pyridine precursors : Reacting halogenated pyridine derivatives (e.g., 5-bromopyridine-2,3-diamine) with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like THF or DMF .

- Protection of amine groups : To prevent unwanted side reactions, amine groups may be protected with tert-butoxycarbonyl (Boc) groups before borylation .

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is used to isolate the product .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm the integrity of the boronate ester (peaks at δ ~1.3 ppm for pinacol methyl groups) and pyridine ring protons (aromatic region, δ 7–9 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~259.12) .

- X-ray crystallography : Resolve structural ambiguities (e.g., boron coordination geometry) using SHELX software for refinement .

Advanced: How can researchers optimize Suzuki coupling yields for derivatives of this compound?

Answer:

Low yields often stem from catalyst inefficiency or solvent incompatibility . Optimization strategies:

- Catalyst screening : Test Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., SPhos vs. XPhos) to enhance turnover .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of boronate esters, while toluene/water mixtures reduce side reactions .

- Temperature control : Heating to 80–90°C accelerates coupling but may require inert atmospheres to prevent boronate hydrolysis .

Advanced: How should conflicting crystallographic and spectroscopic data be resolved?

Answer:

- Verify purity : Use HPLC (≥98% purity threshold) to rule out impurities distorting NMR or crystallographic results .

- Dynamic NMR studies : Detect conformational flexibility (e.g., hindered rotation of the boronate ester) that may explain discrepancies .

- Computational modeling : Compare DFT-optimized structures (e.g., Gaussian) with experimental data to identify likely conformers .

Basic: What stability precautions are necessary for handling and storing this compound?

Answer:

- Moisture sensitivity : Store under argon at –20°C in sealed amber vials with desiccants (silica gel) .

- Light protection : Amber glassware prevents photodegradation of the boronate ester .

- Short-term use : Solutions in THF or DMF should be prepared fresh to avoid hydrolysis .

Advanced: How to design regioselective functionalization of the pyridine ring?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., –NH₂) to position substituents at specific sites. For example, lithiation at the 4-position can be achieved with LDA (lithium diisopropylamide) .

- Protection-deprotection strategies : Temporarily block reactive amines to enable selective coupling at the boronate-bearing position .

Advanced: How to troubleshoot unexpected byproducts in boronate ester syntheses?

Answer:

- Mechanistic probing : Conduct kinetic isotope effects (KIE) or intermediate trapping (e.g., using TEMPO) to identify reaction pathways .

- Byproduct isolation : Characterize side products via LC-MS to adjust stoichiometry (e.g., excess B₂Pin₂) or reduce oxidative homocoupling .

Basic: What are the primary research applications of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.